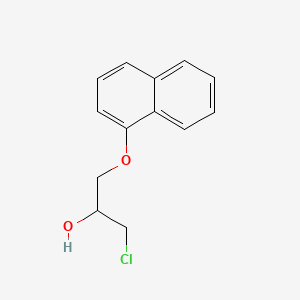

1-Chloro-3-(1-naphthoxy)-2-propanol

Description

1-Chloro-3-(1-naphthoxy)-2-propanol (CAS RN: 20133-93-1; molecular formula: C₁₃H₁₃ClO₂; molecular weight: 236.695) is a chiral secondary alcohol and a critical intermediate in the synthesis of propranolol, a non-selective β-adrenergic receptor blocker used to treat hypertension and arrhythmias . Its structure features a naphthyl ether group linked to a chlorinated propanol backbone, contributing to its lipophilicity and stereochemical significance. The (S)-enantiomer is pharmacologically active, with (S)-propranolol being ~100 times more potent than its (R)-counterpart .

The compound’s stereochemistry is pivotal in enzymatic resolution processes. For example, lipase-catalyzed transesterification under ultrasound irradiation achieves an enantiomeric ratio (E-value) of 98 for the (S)-enantiomer, a marked improvement over traditional methods .

Propriétés

IUPAC Name |

1-chloro-3-naphthalen-1-yloxypropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClO2/c14-8-11(15)9-16-13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11,15H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVVJOJMCXYDDEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OCC(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101273366 | |

| Record name | 1-Chloro-3-(1-naphthalenyloxy)-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101273366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20133-93-1 | |

| Record name | 1-Chloro-3-(1-naphthalenyloxy)-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20133-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-3-(1-naphthyloxy)propan-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020133931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC91519 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91519 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Chloro-3-(1-naphthalenyloxy)-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101273366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-3-(1-naphthyloxy)propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.566 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Mechanism and Conditions

-

Etherification :

1-Naphthol reacts with epichlorohydrin in the presence of a base (e.g., NaOH) to form this compound. The hydroxyl group of 1-naphthol attacks the less hindered carbon of epichlorohydrin, yielding the intermediate chlorohydrin. -

By-Product Formation :

Competing reactions may produce 1-naphthyl glycidyl ether if dehydrochlorination occurs prematurely. Maintaining controlled pH and temperature (30–50°C) minimizes this side reaction.

Industrial Optimization

Industrial protocols optimize yield (>85%) by:

Table 1: Key Parameters for Classical Synthesis

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 30–50°C | Prevents epoxy formation |

| NaOH Concentration | 20–30% (w/v) | Balances nucleophilicity and hydrolysis |

| Reaction Time | 4–6 hours | Maximizes conversion |

| Catalyst | TBAB (0.1–0.5 mol%) | Accelerates etherification |

Kinetic Resolution for Enantiomeric Enrichment

Racemic this compound can be resolved into (R)- and (S)-enantiomers using biocatalysts. This method is critical for producing optically pure intermediates for pharmaceuticals.

Enzymatic Hydrolysis

Lipases (e.g., from Candida antarctica) selectively hydrolyze acylated derivatives of the racemate. The (S)-enantiomer is typically hydrolyzed faster, leaving the (R)-enantiomer enriched in the ester form.

Process Efficiency

-

Enantiomeric Excess (ee) : >98% achieved using immobilized lipases in non-aqueous media.

-

Solvent Systems : Isooctane or tert-butanol enhance enzyme stability and selectivity.

-

Scalability : Batch reactors with immobilized enzymes allow reuse for >10 cycles without significant activity loss.

Advanced Membrane Microreactor Technology

Recent innovations employ dual-function membrane microreactors (DFMMRs) to integrate reaction and separation steps, minimizing by-products and improving efficiency.

Reactor Design and Operation

Table 2: Performance of DFMMR vs. Batch Reactors

| Metric | DFMMR | Batch Reactor |

|---|---|---|

| Yield | 92% | 78% |

| By-Product (Glycidyl Ether) | <2% | 15% |

| Reaction Time | 2 hours | 6 hours |

Challenges and Mitigation Strategies

Analyse Des Réactions Chimiques

Types of Reactions: 1-Chloro-3-(1-naphthoxy)-2-propanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The chloro group can be reduced to form a hydroxyl group.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles like sodium azide or potassium thiocyanate are used under basic conditions.

Major Products Formed:

Oxidation: Formation of 1-naphthoxy-2-propanone.

Reduction: Formation of 1-naphthoxy-2-propanol.

Substitution: Formation of 1-naphthoxy-2-propanamine or 1-naphthoxy-2-propanethiol.

Applications De Recherche Scientifique

Organic Chemistry

In organic chemistry, 1-Chloro-3-(1-naphthoxy)-2-propanol is primarily used as an intermediate in the synthesis of more complex organic molecules. It plays a crucial role in the production of various pharmaceutical compounds, particularly beta-adrenergic blockers, which are essential for managing cardiovascular conditions such as hypertension and arrhythmias .

Research indicates that this compound exhibits notable biological activity . It has been investigated for its interactions with biological systems, particularly regarding its potential effects on adrenergic receptors. The derivatives of this compound have shown promise in modulating heart rate and blood pressure through their action on these receptors .

Medicinal Chemistry

In medicinal chemistry, this compound has been studied for its therapeutic properties , including antimicrobial and anticancer activities. Its derivatives are being explored for their potential use in treating various diseases, highlighting the compound's versatility and importance in drug development .

Case Study 1: Synthesis of Beta-Adrenergic Blockers

A significant application of this compound is in the synthesis of beta-adrenergic blockers such as propranolol. In a study examining kinetic resolution, researchers utilized an enantioselective esterase from Trichosporon beigelli to achieve high stereoselectivity when processing racemic mixtures of this compound . This research underscores the importance of this compound as a chiral intermediate in pharmaceutical synthesis.

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of derivatives derived from this compound. The research demonstrated that certain derivatives exhibited significant activity against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Summary Table: Applications of this compound

| Application Area | Description |

|---|---|

| Organic Chemistry | Intermediate in synthesizing complex organic molecules |

| Biological Activity | Modulation of adrenergic receptors influencing cardiovascular health |

| Medicinal Chemistry | Potential therapeutic properties including antimicrobial and anticancer activities |

| Pharmaceutical Synthesis | Key role in producing beta-adrenergic blockers like propranolol |

Mécanisme D'action

The mechanism by which 1-Chloro-3-(1-naphthoxy)-2-propanol exerts its effects involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the naphthoxy group can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s biological activity and its ability to modulate various biochemical pathways.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural analogs of 1-chloro-3-(1-naphthoxy)-2-propanol vary in substituents, chain length, and functional groups, leading to differences in physicochemical properties, reactivity, and applications. Below is a systematic comparison:

Alkoxy Chain Variants

Aromatic Substituent Variants

Functional Group Variants

Key Insights

Lipophilicity and Bioactivity: The naphthoxy group in this compound confers higher lipophilicity compared to phenoxy or short-chain alkoxy analogs, enhancing membrane permeability in drug delivery .

Reactivity: Epoxide derivatives (e.g., 1,2-epoxy-3-(1-naphthoxy)-2-propane) exhibit superior reactivity in nucleophilic substitution, making them preferable for rapid synthesis of propranolol .

Stereochemical Control: Enzymatic resolution under ultrasound irradiation outperforms microbial reduction in enantioselectivity, critical for industrial-scale production of (S)-propranolol .

Activité Biologique

1-Chloro-3-(1-naphthoxy)-2-propanol (CAS No. 525-66-6) is a compound that serves as an important intermediate in the synthesis of various pharmaceuticals, particularly beta-adrenergic blocking agents such as propranolol. Understanding its biological activity is crucial for evaluating its potential therapeutic applications and safety profile.

Chemical Structure and Properties

This compound is characterized by the presence of a chloro group and a naphthoxy moiety, which contribute to its pharmacological properties. The compound's structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves the reaction of 1-naphthol with epichlorohydrin. Recent studies have focused on improving the yield and purity of this compound through optimized reaction conditions. Kinetic resolution techniques have been employed to obtain both enantiomers, (R)- and (S)-1-chloro-3-(1-naphthoxy)-2-propanol, which are essential for their application in drug development .

Pharmacological Applications

This compound is primarily used as an intermediate in the synthesis of propranolol, a widely used beta-blocker for managing hypertension and anxiety disorders. The compound exhibits significant biological activity through its ability to interact with beta-adrenergic receptors, leading to decreased heart rate and myocardial contractility .

Case Studies and Research Findings

Several studies have investigated the biological effects and mechanisms of action of this compound:

- Kinetic Resolution Studies : Research has shown that both enantiomers of this compound possess distinct pharmacological profiles. The (R)-enantiomer has been found to exhibit greater affinity for beta-adrenergic receptors compared to the (S)-enantiomer, highlighting the importance of stereochemistry in drug design .

- Toxicological Assessments : Toxicity studies indicate that high doses of this compound can lead to adverse effects, including hepatotoxicity. This has been attributed to metabolic conversion to reactive intermediates that may cause cellular damage .

- In Vitro Studies : In vitro assays have demonstrated that this compound can inhibit certain enzyme activities, which may contribute to its pharmacological effects. For instance, it has been shown to affect the activity of cytochrome P450 enzymes involved in drug metabolism .

Data Table: Biological Activity Summary

| Parameter | Value/Description |

|---|---|

| Molecular Formula | C₁₂H₁₃ClO |

| Pharmacological Role | Beta-blocker precursor |

| Main Applications | Antihypertensive, anti-anxiety medications |

| Toxicity Profile | Hepatotoxic potential at high doses |

| Enantiomer Affinity | (R) > (S) for beta-adrenergic receptors |

Q & A

Q. What are the primary synthetic routes for 1-chloro-3-(1-naphthoxy)-2-propanol, and how can enantiomeric purity be achieved?

Methodological Answer: The compound is synthesized via nucleophilic substitution between 1-naphthol and epichlorohydrin under basic conditions. The racemic mixture is resolved using enzymatic hydrolysis:

- Step 1: React 1-naphthol with epichlorohydrin in a 1:1 molar ratio using NaOH as a base (40–60°C, 6–8 hours).

- Step 2: Purify the racemic product via column chromatography (silica gel, ethyl acetate/hexane eluent).

- Step 3: Perform kinetic resolution using lipases (e.g., Candida antarctica lipase B) to hydrolyze acyl derivatives, yielding enantiopure (R)- or (S)-forms with >98% ee. Commercial lipases like Novozym 435 are effective for large-scale resolution .

Q. Which analytical techniques are recommended for structural characterization and purity assessment?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm the presence of the naphthoxy group (δ 6.8–8.2 ppm for aromatic protons) and chlorohydrin backbone (δ 3.5–4.5 ppm for CHCl and CHOH) .

- High-Performance Liquid Chromatography (HPLC): Employ a chiral column (e.g., Chiralpak AD-H) with hexane/isopropanol (90:10) to assess enantiomeric purity.

- Mass Spectrometry (MS): ESI-MS (positive ion mode) confirms molecular weight (m/z 236.06 for [M+H]) .

Q. How should researchers design biological assays to evaluate β-adrenergic receptor blocking activity?

Methodological Answer:

- In vitro Assay: Use isolated rat atria or transfected HEK293 cells expressing human β-adrenoceptors. Measure inhibition of isoproterenol-induced cAMP production via ELISA.

- Dose-Response Curves: Test concentrations from 1 nM to 100 µM; calculate IC values using nonlinear regression (GraphPad Prism) .

Advanced Research Questions

Q. How can researchers address contradictions in enantioselectivity data between NMR and HPLC methods?

Methodological Answer: Discrepancies arise due to NMR’s reliance on chiral shift reagents (e.g., Eu(hfc)), which may overestimate enantiomeric excess (ee). To resolve:

Q. What strategies optimize the compound’s stability during storage and handling?

Methodological Answer: The chlorohydrin group is prone to hydrolysis. Mitigation strategies include:

- Storage Conditions: Keep at −20°C in anhydrous DMSO or under nitrogen atmosphere.

- Degradation Pathways: Monitor via accelerated stability studies (40°C/75% RH for 4 weeks). Use LC-MS to identify degradation products (e.g., 1-naphthol from hydrolysis).

- Stabilizers: Add antioxidants (0.1% BHT) to formulations .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced β-blockade?

Methodological Answer:

-

Substituent Modifications:

Position Modification Effect on Activity Naphthoxy (Ar-O-) Introduce electron-withdrawing groups (e.g., -NO) ↑ Lipophilicity, ↑ receptor affinity Chlorohydrin (CHCl) Replace Cl with F or CF ↓ Hydrolysis, ↑ metabolic stability -

Computational Modeling: Use molecular docking (AutoDock Vina) to predict binding to β-adrenoceptor active sites. Focus on hydrogen bonding with Ser and hydrophobic interactions with Phe .

Q. What methodologies are effective in isolating and characterizing synthesis-related impurities?

Methodological Answer:

- Impurity Profiling: Use preparative HPLC (C18 column, 0.1% TFA in water/acetonitrile) to isolate impurities. Common impurities include unreacted 1-naphthol (retention time ~5.2 min) and dichlorinated byproducts.

- Characterization: Assign structures via HR-MS and 2D NMR (COSY, HSQC). For example, a dichloro impurity (m/z 271.02) shows coupling between CHCl and adjacent protons in COSY .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.